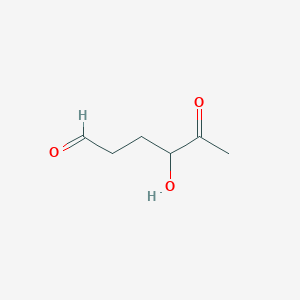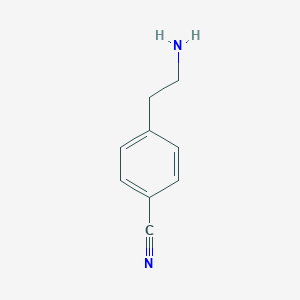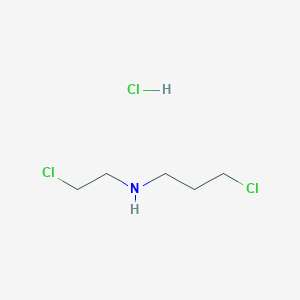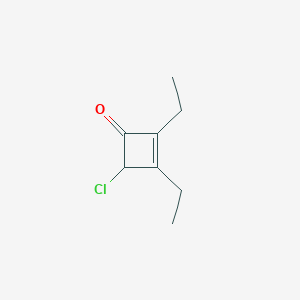
4-Hydroxydiphenyl-D9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxydiphenyl-D9, also known as 4-Hydroxybiphenyl-D9, is a deuterated compound with the molecular formula C12HD9O. It is a stable isotopically labeled compound, often used in various scientific research applications due to its unique properties. The compound is characterized by the presence of a hydroxyl group attached to one of the phenyl rings, which significantly influences its chemical behavior and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydiphenyl-D9 typically involves the deuteration of 4-hydroxybiphenyl. This process can be achieved through several methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms into the phenyl rings .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These methods utilize specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the compound. The production process is designed to achieve high purity and yield, making the compound suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxydiphenyl-D9 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form deuterated biphenyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deuterated biphenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxydiphenyl-D9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role in drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
Mecanismo De Acción
The mechanism of action of 4-Hydroxydiphenyl-D9 involves its interaction with various molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies .
Comparación Con Compuestos Similares
4-Hydroxybiphenyl: The non-deuterated analog of 4-Hydroxydiphenyl-D9.
4-Methoxybiphenyl: A similar compound with a methoxy group instead of a hydroxyl group.
4-Aminobiphenyl: A compound with an amino group in place of the hydroxyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in various scientific studies. This property distinguishes it from its non-deuterated analogs and other similar compounds, making it a valuable tool in research applications .
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-LOIXRAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
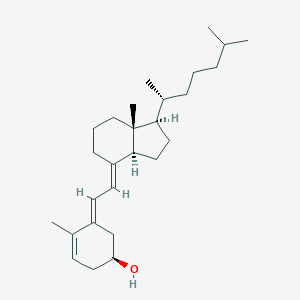
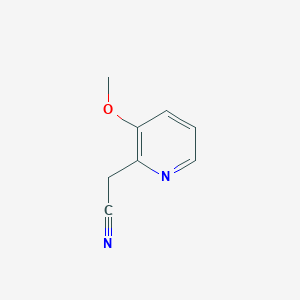
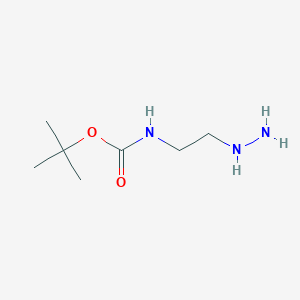
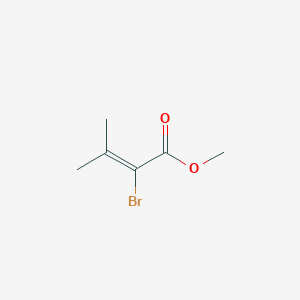
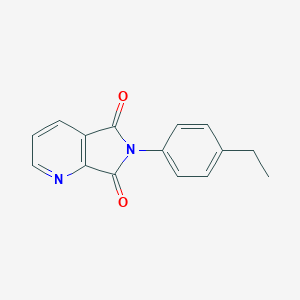

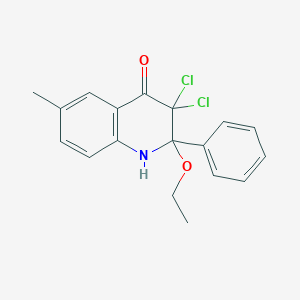
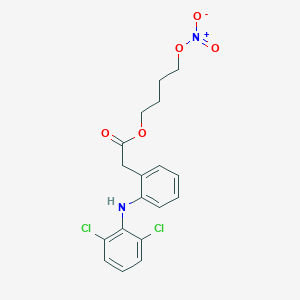
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)
